molecular formula C10H11N3O B2700796 1-(Prop-2-enoxymethyl)benzotriazole CAS No. 681455-41-4

1-(Prop-2-enoxymethyl)benzotriazole

Cat. No. B2700796
CAS RN: 681455-41-4
M. Wt: 189.218
InChI Key: MLSGTJAKBLKIBN-UHFFFAOYSA-N
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Description

Benzotriazole is a heterocyclic compound with the chemical formula C6H5N3. Its five-membered ring contains three consecutive nitrogen atoms. This bicyclic compound may be viewed as fused rings of the aromatic compounds benzene and triazole . It’s a white-to-light tan solid with a variety of uses, for instance, as a corrosion inhibitor for copper .


Synthesis Analysis

Benzotriazole derivatives are conveniently prepared from 1H-benzotriazole and are characterized by a huge synthetic potential . The synthesis of benzotriazole involves the reaction of o-phenylenediamine, sodium nitrite, and acetic acid . A variety of halogenated synthons have been advantageously replaced by benzotriazole surrogates, with benefits in terms of increased stability and reduced toxicity .


Molecular Structure Analysis

The molecular formula of Benzotriazole is C6H5N3 . Its structure features two fused rings. Its five-membered ring can in principle exist as tautomers .


Chemical Reactions Analysis

The benzotriazole fragment is known to behave as (1) an excellent leaving group, (2) an electron-donating or an electron-withdrawing group, (3) an anion precursor, and (4) a radical precursor . It confers unique physicochemical properties to its immediate vicinity on various molecular scaffolds .


Physical And Chemical Properties Analysis

Benzotriazole is a white solid with a density of 1.36 g/mL . It has a melting point of 100 °C and a boiling point of 350 °C . It is soluble in water at 20 g/L . It has an acidity (pKa) of 8.2 .

Mechanism of Action

Benzotriazole esters are used as mechanism-based inactivators to treat severe acute respiratory syndrome (SARS) by inhibiting the SARS 3CL protease of the SARS-CoV-1 virus .

Safety and Hazards

Benzotriazole is harmful if swallowed and causes serious eye irritation. It is toxic to aquatic life with long-lasting effects .

Future Directions

Benzotriazole methodology has grown from an obscure level to very high popularity, since benzotriazole can easily be introduced into a molecule by a variety of reactions, activates it toward numerous transformations, is sufficiently stable during the course of reactions, and finally can easily be removed at the end of the reaction sequence . This methodology has attracted growing attention from synthetic organic chemists due to several advantages over other methodologies .

properties

IUPAC Name

1-(prop-2-enoxymethyl)benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-2-7-14-8-13-10-6-4-3-5-9(10)11-12-13/h2-6H,1,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLSGTJAKBLKIBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOCN1C2=CC=CC=C2N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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